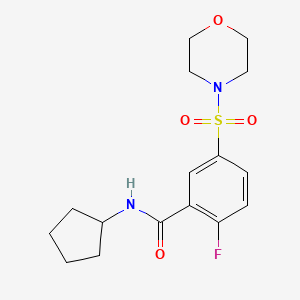![molecular formula C17H17N3O4 B5841660 3-nitro-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5841660.png)
3-nitro-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-nitro-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide, also known as NBBC, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound belongs to the class of N-aryl carbamates and has been shown to have promising effects in various biochemical and physiological processes.
Wirkmechanismus
The mechanism of action of 3-nitro-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and survival. It has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression and play a role in cancer progression. 3-nitro-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide also inhibits the Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
3-nitro-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. It has been shown to reduce levels of reactive oxygen species and lipid peroxidation, which are markers of oxidative stress. 3-nitro-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide also inhibits the expression of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-nitro-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide in lab experiments is its specificity towards certain enzymes and signaling pathways, which allows for targeted inhibition. 3-nitro-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide also has a relatively low toxicity profile, making it a safer alternative to other chemotherapeutic agents. However, one limitation is the difficulty in synthesizing 3-nitro-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide, which can limit its availability for research studies.
Zukünftige Richtungen
There are several potential future directions for 3-nitro-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide research. One area of interest is the development of 3-nitro-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide analogs with improved efficacy and specificity towards certain enzymes and signaling pathways. Another potential direction is the investigation of 3-nitro-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide's effects on other diseases, such as cardiovascular disease and metabolic disorders. Additionally, the use of 3-nitro-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide in combination with other chemotherapeutic agents may enhance its anti-cancer effects and reduce the risk of drug resistance.
Synthesemethoden
The synthesis of 3-nitro-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide involves the reaction between 3-nitrobenzoic acid and 4-phenylbutanoyl chloride, followed by the addition of ammonium hydroxide and subsequent purification steps. The yield of 3-nitro-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide can be improved by optimizing the reaction conditions, such as temperature, solvent, and reactant ratios.
Wissenschaftliche Forschungsanwendungen
3-nitro-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide has been used in various scientific research studies, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 3-nitro-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide has also been used as a potential therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to reduce oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 4-phenylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c18-17(14-9-5-10-15(12-14)20(22)23)19-24-16(21)11-4-8-13-6-2-1-3-7-13/h1-3,5-7,9-10,12H,4,8,11H2,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRBSLNYUREYFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)ON=C(C2=CC(=CC=C2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCCC(=O)O/N=C(/C2=CC(=CC=C2)[N+](=O)[O-])\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

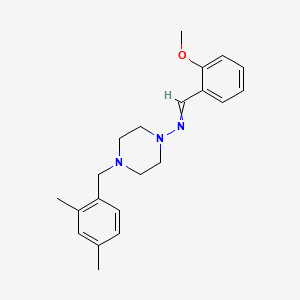
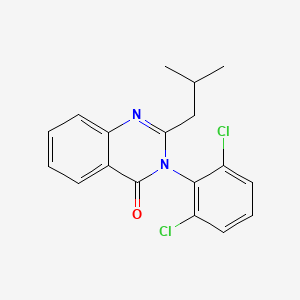
![5-[(4-tert-butylphenoxy)methyl]-N-isopropyl-2-furamide](/img/structure/B5841589.png)
![3-methyl-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5841597.png)
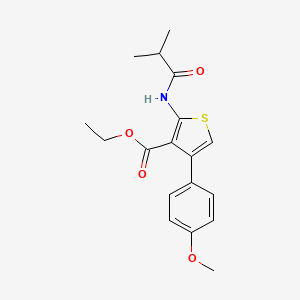
![2-[(4-bromobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5841604.png)
![1-[2-(2-chlorophenoxy)ethyl]-7-ethyl-1H-indole-3-carbonitrile](/img/structure/B5841606.png)
![2-{[3-(4-bromophenyl)acryloyl]amino}benzamide](/img/structure/B5841636.png)
![N-(5-ethyl[1,2,4]triazolo[1,5-c]quinazolin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B5841642.png)
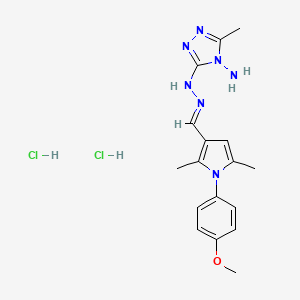
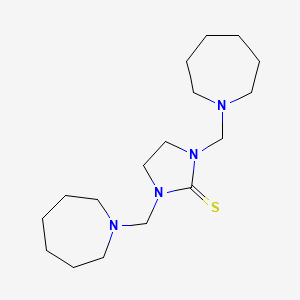
![5H-indeno[1,2-b]pyridin-5-one 5H-indeno[1,2-b]pyridin-5-ylidenehydrazone](/img/structure/B5841665.png)
![N-[4-(1-cyanocyclopentyl)phenyl]-4-nitrobenzamide](/img/structure/B5841673.png)
